



Application Notes and Protocols for TRP601 (Caspase-2 Inhibitor)

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1. Introduction

TRP601 is an irreversible pentapeptide-based inhibitor of caspases, with primary targets being caspase-2 and caspase-3.[1] It is a prodrug that is converted to its more active metabolite, Δ2Me-TRP601.[2] Caspase-2, a highly conserved initiator caspase, is implicated in various cellular processes including apoptosis, cell cycle regulation, and the response to cellular stress such as DNA damage.[3][4][5] Its activation is often mediated by the formation of a protein complex known as the PIDDosome.[4][6][7] Due to its role in apoptotic pathways, inhibition of caspase-2 by agents like TRP601 is being investigated for therapeutic potential in conditions such as neurodegenerative diseases and ischemic brain injury.[1][2][8]

2. Data Presentation

The following tables summarize the quantitative data available for TRP601 and its active metabolite.

Table 1: In Vitro Inhibitory Activity of TRP601 and its Metabolite



Compound	Target	IC50 (nM)	Assay Condition
TRP601	Caspase-2	471.8 ± 91.3	Simultaneous addition with substrate
TRP601	Caspase-2	115.2 ± 39.12	45 min pre-incubation
TRP601	Caspase-3	25.58 ± 3.1	Simultaneous addition with substrate
Δ2Me-TRP601	Caspase-2	7.4 ± 3.18	Simultaneous addition with substrate
Δ2Me-TRP601	Caspase-2	2.67 ± 1.46	45 min pre-incubation
Δ2Me-TRP601	Caspase-3	0.39 ± 0.11	Simultaneous addition with substrate

Data sourced from ResearchGate.[9]

Table 2: Preclinical In Vivo Administration of TRP601

Species	Dosage	Route of Administration	Observation
Adult Rats	1 mg/kg	Intravenous (i.v.)	Rapidly enters the brain (Tmax = 25 min; Cmax = 120 ng/mL)
Adult Rats	1 mg/kg	Intraperitoneal (i.p.)	Detected in brain at 0.25 h (Cmax = 25 ng/mL)
Neonatal Rats	1 mg/kg	Intraperitoneal (i.p.)	Reduced hyperoxia- induced caspase-2 and -3 activity
Adult Dogs	Up to 3 mg/kg/day for 14 days	Intravenous (i.v.)	No observed cytotoxic effects



Data sourced from ResearchGate.[1]

- 3. Experimental Protocols
- 3.1. In Vitro Caspase Inhibition Assay

This protocol is based on methodologies for determining the inhibitory activity of compounds against recombinant caspases.

- Objective: To determine the IC50 of TRP601 against purified recombinant human caspase-2 and caspase-3.
- Materials:
 - Recombinant human caspase-2 and caspase-3 enzymes.
 - TRP601 and its active metabolite Δ2Me-TRP601.
 - Caspase-2 substrate (e.g., Ac-VDVAD-AMC).
 - Caspase-3 substrate (e.g., Ac-DEVD-AMC).
 - Assay buffer (e.g., HEPES, PIPES based with DTT and EDTA).
 - 96-well microplate reader (fluorometric or colorimetric).
 - DMSO for compound dilution.
- Procedure:
 - \circ Prepare serial dilutions of TRP601 and Δ 2Me-TRP601 in DMSO and then dilute in assay buffer to the final desired concentrations.
 - Add the diluted compounds to the wells of a 96-well plate.
 - For time-dependent inhibition, pre-incubate the compounds with the caspase enzymes for a defined period (e.g., 45 minutes) at room temperature before adding the substrate.[9]

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For simultaneous assays, add the enzyme and compound to the wells without a preincubation period.

- Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate.
- Monitor the reaction kinetics by measuring the fluorescence or absorbance at appropriate wavelengths over time.
- Calculate the initial reaction velocities (Vi) for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition [(V0 Vi) / V0] * 100 (where V0 is the velocity without inhibitor) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

3.2. In Vivo Neuroprotection Study in a Neonatal Hypoxia-Ischemia Model

This protocol is a generalized representation of in vivo studies evaluating the neuroprotective effects of caspase inhibitors.

- Objective: To assess the efficacy of TRP601 in reducing brain injury in a neonatal rat model of hyperoxia-induced damage.[9]
- Animal Model: Six-day-old Wistar rat pups.[9]
- Materials:
 - TRP601 sterile solution for injection.
 - Vehicle control (e.g., saline or PBS).
 - Hyperoxia chamber (80% O2).
 - Equipment for intraperitoneal (i.p.) injection.
 - Brain tissue collection and processing reagents.
 - Kits for caspase activity assays.
- Procedure:

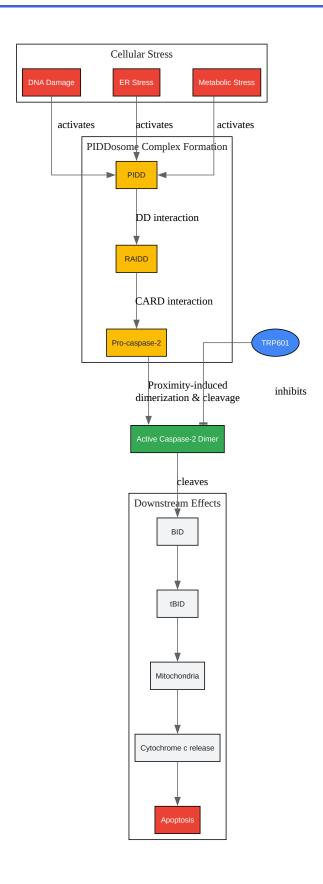
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- Administer TRP601 (1 mg/kg body weight) or vehicle control via intraperitoneal injection to the rat pups.[9]
- Expose the animals to hyperoxic conditions (80% O2) for a specified duration (e.g., 12 or 24 hours). A control group should be maintained under normoxic conditions (21% O2).[9]
- At the end of the exposure period, euthanize the animals and perfuse transcardially with PBS.[9]
- Collect brain tissue (e.g., thalamus) for analysis.[9]
- Prepare brain homogenates and perform fluorometric caspase-2 and caspase-3 activity assays using specific substrates (e.g., VDVAD-AFC for caspase-2 and DEVD-AMC for caspase-3).[9]
- Measure protein concentration in the homogenates to normalize caspase activity.
- Analyze the data to compare caspase activity between the TRP601-treated, vehicletreated, and normoxic control groups.
- 4. Signaling Pathway and Experimental Workflow Visualization





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Caption: Caspase-2 activation pathway and inhibition by TRP601.



Application Notes and Protocols for TERN-601 (GLP-1 Receptor Agonist)

1. Introduction

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of obesity.[10][11] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[12][13] Activation of the GLP-1 receptor on pancreatic beta-cells enhances glucose-stimulated insulin secretion.[12][13] This occurs through a G-protein coupled receptor signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[14][15] TERN-601 is being evaluated in clinical trials to assess its safety, tolerability, and efficacy in promoting weight loss. [10][16]

2. Data Presentation

The following tables summarize the clinical trial data for TERN-601.

Table 3: TERN-601 Phase 1 Multiple Ascending Dose (MAD) Study Results

TERN-601 Daily Dose	Duration	Placebo-Adjusted Mean Weight Loss (%)	Percentage of Participants with ≥5% Weight Loss
240 mg	28 days	1.9%	Not Reported
500 mg	28 days	3.8%	Not Reported
740 mg	28 days	4.9%	67%

Data sourced from Fierce Biotech and BioSpace.[17][18]

Table 4: TERN-601 Phase 2 (FALCON Trial) Dosing Cohorts



Arm	Intervention	Administration
1	TERN-601 250 mg	Orally, once daily
2	TERN-601 500 mg	Orally, once daily
3	TERN-601 500 mg (slow titration)	Orally, once daily
4	TERN-601 750 mg	Orally, once daily
5	Placebo	Orally, once daily

Data sourced from GlobeNewswire.[16]

- 3. Experimental Protocols
- 3.1. Phase 1 Clinical Trial Protocol (MAD Part)

This protocol is a summary of the Multiple Ascending Dose portion of the Phase 1 trial for TERN-601.

- Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of TERN-601 in healthy adults with obesity or overweight.
 [17][19]
- Study Design: Randomized, double-blind, placebo-controlled.[19]
- Participant Population: Healthy adults with a Body Mass Index (BMI) of ≥ 27 kg/m ² to < 40 kg/m ².[17][19]
- Procedure:
 - Eligible participants are randomized to receive either TERN-601 or a placebo.
 - TERN-601 is administered orally, once daily, for 28 days.[19]
 - A dose titration schedule is employed, starting from a lower dose (e.g., 100 mg) and escalating to the target doses (240 mg, 500 mg, or 740 mg) over a period of two weeks.



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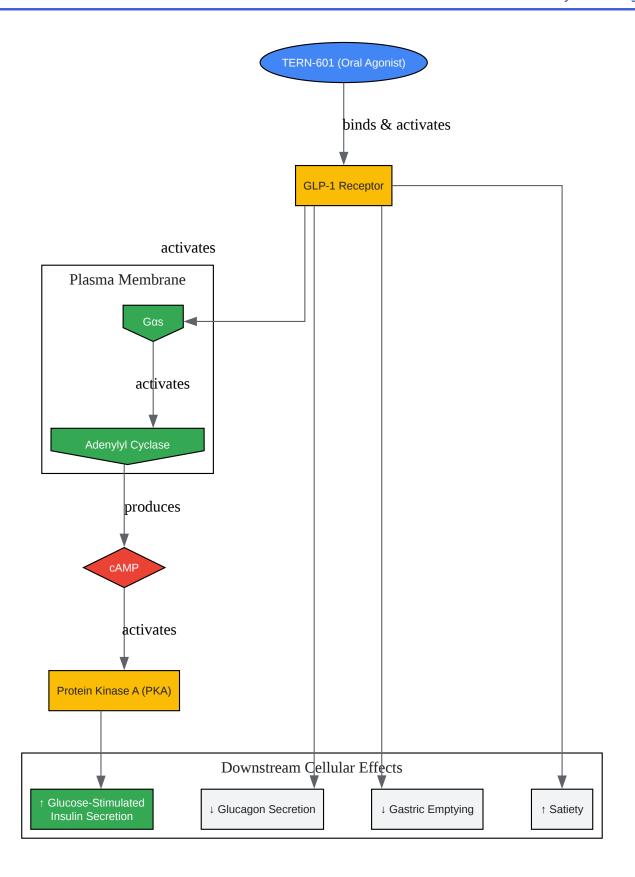
- The primary endpoint is safety and tolerability, assessed through monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[19]
- Secondary endpoints include PK profiles and efficacy, measured by the change in body weight from baseline after 28 days of treatment.[19]

3.2. Phase 2 (FALCON) Clinical Trial Protocol

This protocol outlines the design of the Phase 2 FALCON trial for TERN-601.

- Objective: To evaluate the efficacy, safety, and tolerability of orally administered TERN-601 in adults with overweight or obesity.[16][21]
- Study Design: Multicenter, randomized, double-blind, placebo-controlled.[16]
- Participant Population: Adults aged 18 to 75 years with a BMI of ≥ 30 kg/m ² to < 50 kg/m ², or a BMI of ≥ 27 kg/m ² to < 30 kg/m ² with at least one weight-related comorbidity.
 Participants have a stable body weight and HbA1c < 6.5%.[21]
- Procedure:
 - Participants are randomized to one of five arms: four active cohorts receiving different doses of TERN-601 (250 mg, 500 mg, 500 mg with slow titration, 750 mg) and one placebo cohort.[16]
 - The investigational product is administered orally once daily.[21]
 - The primary endpoint is the percentage change in body weight from baseline compared to placebo over a 12-week period.[16]
 - Secondary endpoints include safety, tolerability, and the proportion of participants achieving a weight loss of 5% or more.[16]
- 4. Signaling Pathway and Experimental Workflow Visualization





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Caption: GLP-1 receptor signaling pathway activated by TERN-601.



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